molecular formula C11H11N5 B14234700 N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine CAS No. 391241-54-6

N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine

Cat. No.: B14234700
CAS No.: 391241-54-6
M. Wt: 213.24 g/mol
InChI Key: ACYGVAVUNGWGBY-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine: is a chemical compound with the molecular formula C11H11N5 . It is a derivative of quinoxaline and imidazole, two important heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloroquinoxaline with 2-aminoimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent and as a treatment for neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine is unique due to its dual heterocyclic structure, combining the properties of both quinoxaline and imidazole. This gives it a distinct set of chemical and biological activities compared to other similar compounds .

Properties

CAS No.

391241-54-6

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-2-4-9-8(3-1)14-7-10(15-9)16-11-12-5-6-13-11/h1-4,7H,5-6H2,(H2,12,13,15,16)

InChI Key

ACYGVAVUNGWGBY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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